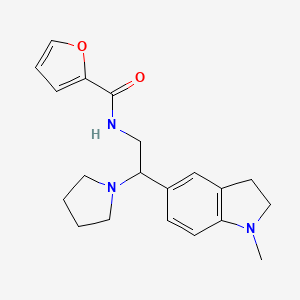

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSIWECAWPYDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The indole nucleus is found in many important synthetic drug molecules and has been shown to have broad-spectrum biological activities . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the class of furan-carboxamides and features significant moieties such as:

- Indoline : Known for its interaction with various biological targets.

- Pyrrolidine : Often associated with neuroactive properties.

- Furan : Implicated in various biological activities including anti-inflammatory effects.

Molecular Structure

| Component | Description |

|---|---|

| Indoline | 1-methylindolin-5-yl group provides potential receptor interactions. |

| Pyrrolidine | May influence central nervous system activity. |

| Furan | Contributes to the compound's reactivity and biological activity. |

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit the following activities:

- Kinase Inhibition : The oxalamide structure is commonly found in kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival .

- G Protein-Coupled Receptor (GPCR) Modulation : The indole structure could facilitate interactions with GPCRs, which are crucial for numerous physiological processes, including neurotransmission and hormonal regulation .

- Antioxidant Activity : Compounds with furan rings have been noted for their antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Study on Tyrosinase Inhibition

A related furan derivative demonstrated potent tyrosinase inhibitory activity, with an IC50 value of 0.0433 µM, indicating significant potential for applications in skin whitening and anti-melanogenic therapies . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activities.

Neuroprotective Effects

Research on indole derivatives has shown neuroprotective effects against neurodegenerative diseases. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are beneficial in treating conditions like Alzheimer's and Parkinson's disease .

The proposed mechanism of action for this compound includes:

- Inhibition of Kinases : By binding to the ATP-binding site of kinases, it may prevent phosphorylation events critical for cell cycle progression.

- Modulation of GPCR Signaling : It could act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.